N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
CAS No.: 1079400-07-9
Cat. No.: VC0539110
Molecular Formula: C17H16ClN5O2
Molecular Weight: 357.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1079400-07-9 |
---|---|
Molecular Formula | C17H16ClN5O2 |
Molecular Weight | 357.8 g/mol |
IUPAC Name | N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C17H16ClN5O2/c1-23-14(7-8-20-23)17(24)22-15-6-4-11(16(19)21-15)12-9-10(25-2)3-5-13(12)18/h3-9H,1-2H3,(H3,19,21,22,24) |
Standard InChI Key | ZRJGMDIPCQOGNI-UHFFFAOYSA-N |
SMILES | CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N |
Canonical SMILES | CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide features a complex structure incorporating several key functional groups. The compound is characterized by its pyridine core substituted with an amino group at position 6 and a 2-chloro-5-methoxyphenyl moiety at position 5. The pyridine ring is connected to a 1-methyl-1H-pyrazole-5-carboxamide through an amide linkage at position 2 of the pyridine.
The molecular formula of this compound is C17H16ClN5O2 with a molecular weight of 357.8 g/mol . The structure contains five nitrogen atoms distributed across the pyridine ring, the amino group, the amide linkage, and the pyrazole ring. The presence of a chlorine atom on the phenyl ring and a methoxy group at position 5 of this phenyl ring contributes to the compound's unique physicochemical properties and biological activity profile.
Identification Parameters
The compound is cataloged with several identifiers that facilitate its tracking in chemical databases and research literature:
Parameter | Value |
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Chemical Name | N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
Common Synonyms | PF-04531083, PF 04531083, PF 4531083 |
CAS Registry Number | 1079400-07-9 |
Molecular Formula | C17H16ClN5O2 |
Molecular Weight | 357.8 g/mol |
InChIKey | ZRJGMDIPCQOGNI-UHFFFAOYSA-N |
The compound's IUPAC name is N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide, which precisely describes its structural arrangement .
Pharmacological Profile
Mechanism of Action
N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide acts primarily as a selective Nav1.8 sodium channel blocker. The Nav1.8 channel is a voltage-gated sodium channel expressed predominantly in dorsal root ganglion (DRG) neurons and plays a crucial role in pain signaling pathways .
The compound demonstrates high selectivity for Nav1.8 channels compared to other sodium channel subtypes. This selective inhibition is significant because it allows for targeted modulation of pain signaling without affecting other essential physiological processes mediated by different sodium channel subtypes, potentially reducing off-target effects .
Pharmacokinetic Properties
The compound exhibits favorable pharmacokinetic properties that enhance its therapeutic potential. A key characteristic is its ability to cross the blood-brain barrier, allowing it to access central nervous system targets . This property is particularly important for its potential applications in treating centrally-mediated neurological disorders.
The pharmaceutical development studies of PF-04531083 have resulted in formulations with acceptable oral bioavailability, demonstrating effectiveness in preclinical pain models . This oral bioavailability is crucial for patient compliance and practical clinical application in chronic conditions requiring long-term treatment.
Therapeutic Applications
Pain Management
The primary investigational focus for N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been in pain management, particularly for post-surgical dental pain . The compound has progressed to Phase II clinical trials for this indication, reflecting promising efficacy signals in earlier development phases.
The selective inhibition of Nav1.8 channels by this compound provides a mechanistic basis for pain reduction. Nav1.8 channels are critically involved in the generation and propagation of action potentials in nociceptive neurons, particularly under conditions of inflammation or tissue injury . By blocking these channels, the compound may effectively reduce pain signaling without affecting other sensory or motor functions.
Neurological Disorders
An unexpected and potentially groundbreaking application for this compound emerged from studies investigating its effects in Pitt Hopkins Syndrome (PTHS). PTHS is a rare neurodevelopmental disorder characterized by intellectual disability, distinctive facial features, and breathing abnormalities .
Research has demonstrated that N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can effectively rescue central nervous system phenotypes in PTHS mouse models . The compound's ability to cross the blood-brain barrier appears crucial for this therapeutic effect, as similar compounds that cannot penetrate this barrier show no efficacy in normalizing CNS phenotypes in PTHS models .
Preclinical Studies
Efficacy in Pain Models
The compound has demonstrated efficacy in multiple preclinical pain models. Studies showed that PF-04531083 effectively inhibits spontaneous and evoked action potentials in dorsal root ganglion neurons, consistent with its mechanism as a Nav1.8 blocker .
The therapeutic potential has been evaluated in both neuropathic and inflammatory pain models with positive results. These findings support the rationale for clinical development in pain indications and suggest potential applicability across different pain etiologies.
Effects in Pitt Hopkins Syndrome Models
Studies in Pitt Hopkins Syndrome mouse models (Tcf4+/tr) have revealed remarkable effects of the compound on neurological phenotypes. Specifically, administration of PF-04531083 (10 mg/kg, i.p.) produced significant improvements in several PTHS-associated symptoms :
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Rescue of breathing abnormalities
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Normalization of hyperlocomotion
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Reduction of anxiety-like behaviors
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Normalization of abnormal synchronized oscillatory activity
These effects were observed approximately 35 minutes after administration, indicating rapid central nervous system penetration and action . Importantly, the research demonstrated that these benefits were specifically mediated through central inhibition of Nav1.8 channels, as compounds unable to cross the blood-brain barrier showed no efficacy .
Electrophysiological Biomarkers
Electrophysiological studies have identified potential biomarkers for monitoring the compound's therapeutic effects. Event-related potentials (ERPs) and synchronized oscillatory activity measurements in PTHS mouse models showed abnormalities that were partially normalized by PF-04531083 treatment .
Specifically, the compound significantly reduced gamma event-related spectral perturbation (ERSP) in Tcf4+/tr mice and normalized the latency of theta and gamma inter-trial coherence (ITC) . These electrophysiological parameters may serve as translational biomarkers for assessing efficacy in clinical settings, potentially facilitating drug development for PTHS and related disorders.
Clinical Development
Clinical Trials
The clinical development of N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has progressed through several phases:
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Phase I: Assessment of safety, tolerability, and pharmacokinetics in healthy volunteers
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Phase II: Evaluation of efficacy in post-surgical dental pain
Additionally, a Phase I study (NCT01127906) investigated "The Effect Of PF-04531083 On Heat Pain In The UVB-Induced Pain Model In Healthy Volunteers" . This study aimed to translate preclinical findings on heat sensitization to human subjects.
Structure-Activity Relationship
The development of N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Research has revealed that substitution patterns on the phenyl ring significantly impact Nav1.8 inhibitory activity. For example, studies of related compounds showed that 2,5-substitution patterns with lipophilic groups tend to offer superior potency in the submicromolar range .
The positioning of the chlorine atom at position 2 of the phenyl ring appears to be critical for activity. Related research in the picolinamide series showed that 2-chlorophenyl substitution significantly affected Nav1.8 inhibitory potency compared to 3-chlorophenyl or 4-chlorophenyl positions, with IC50 values varying dramatically based on chlorine positioning .
Related Compounds and Comparisons
N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide belongs to a broader class of compounds designed as Nav1.8 inhibitors. Several structurally related compounds have been identified and characterized:
Structural Analogs
A closely related compound is N-(6-amino-5-(2-chlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (PubChem CID: 25159334), which lacks the methoxy group on the phenyl ring . This compound has a molecular weight of 327.77 g/mol and shares the core structural features of PF-04531083.
Another analog is N-[6-amino-5-(5-chloro-2-methoxyphenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide (PubChem CID: 122181199), which has the chlorine and methoxy positions reversed on the phenyl ring compared to PF-04531083 .
Additionally, N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-2-methylpropanamide (PubChem CID: 122181200) represents a structural variation where the pyrazole-5-carboxamide is replaced with a 2-methylpropanamide group .
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